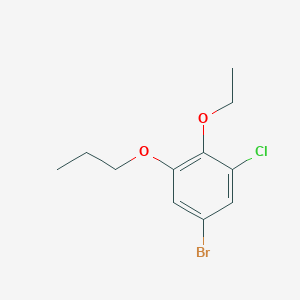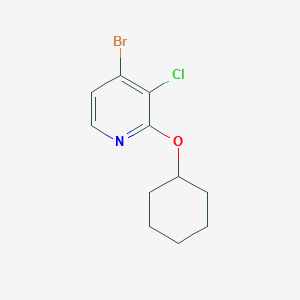
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of bromine, thiocyanate, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene may involve large-scale bromination and thiocyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and thiocyanate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene has several scientific research applications, including:
Biology: The compound can be used to study the effects of trifluoromethyl and thiocyanate groups on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as a precursor for drug development, particularly for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The bromine and thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar in structure but lacks the thiocyanate group, making it less reactive in certain substitution reactions.
2,6-Ditrifluoromethylbromobenzene: Contains two trifluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene.
3-Bromobenzotrifluoride: Another related compound with a trifluoromethyl group, but without the thiocyanate group, affecting its overall reactivity and applications.
Uniqueness
This compound is unique due to the presence of both thiocyanate and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-5(8(10,11)12)2-1-3-6(7)14-4-13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDEYTYUMRBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)







![4-[(2-Bromo-6-chlorophenyl)methyl]morpholine](/img/structure/B8027204.png)



![5-Methoxy-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B8027253.png)
